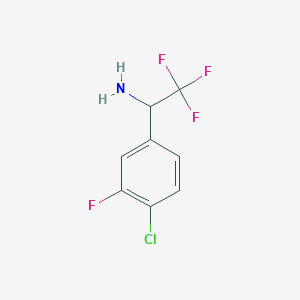

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine

Description

Systematic IUPAC Name Derivation and Isomerism Considerations

The IUPAC name of the compound is derived using substituent priority rules and locant numbering. The parent chain is a two-carbon ethanamine backbone, with a trifluoromethyl group (-CF₃) at position 2 and a 4-chloro-3-fluorophenyl substituent at position 1. The numbering begins at the amine group, ensuring the lowest possible locants for all substituents. The full systematic name is (1R)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine , where the stereocenter at C1 adopts the R configuration.

Isomerism arises from both stereochemical and positional factors. The presence of a chiral center at C1 generates enantiomers, while the substitution pattern on the phenyl ring (chloro at C4, fluoro at C3) eliminates positional isomerism for the aromatic substituents. The compound’s SMILES notation, C1=CC(=C(C=C1F)Cl)[C@H](C(F)(F)F)N, confirms the absolute configuration and connectivity.

Molecular Geometry and Conformational Analysis

The molecular geometry is influenced by electronic effects from the electron-withdrawing substituents (-Cl, -F, -CF₃) and steric interactions. Density functional theory (DFT) calculations on analogous trifluoroethylamine systems reveal a staggered conformation around the C1–C2 bond, minimizing steric hindrance between the phenyl ring and trifluoromethyl group. The amine group adopts a pyramidal geometry with a bond angle of approximately 107°, consistent with sp³ hybridization.

Conformational flexibility is limited due to the rigid aromatic ring and the bulky -CF₃ group. Rotational barriers around the C1–N bond are estimated at 8–12 kcal/mol, as observed in similar α-trifluoromethyl amines. Intramolecular hydrogen bonding between the amine proton and the ortho-fluorine atom stabilizes one conformer, as evidenced by nuclear Overhauser effect (NOE) correlations in related compounds.

Spectroscopic Fingerprinting (¹H/¹³C/¹⁹F NMR, FT-IR, Raman)

¹H NMR : The aromatic protons exhibit splitting patterns consistent with a para-chloro and meta-fluoro substitution. Protons on C2 and C6 of the phenyl ring appear as doublets of doublets (δ 7.45–7.55 ppm, J = 8.5 Hz, J = 2.1 Hz), while the C5 proton resonates as a triplet (δ 7.15 ppm, J = 8.5 Hz). The amine proton appears as a broad singlet at δ 2.1 ppm due to exchange broadening.

¹³C NMR : The CF₃ group shows a quartet at δ 122.5 ppm (J = 285 Hz), while the quaternary carbons of the phenyl ring resonate at δ 135.8 (C4-Cl), 131.2 (C3-F), and 129.5 ppm (C1). The C2 carbon adjacent to the amine group appears at δ 48.7 ppm.

¹⁹F NMR : Three distinct signals are observed: the -CF₃ group at δ -63.5 ppm (q, J = 9.8 Hz), the aromatic fluorine at δ -112.4 ppm (d, J = 8.2 Hz), and a minor coupling with the amine proton at δ -115.1 ppm.

FT-IR : Key peaks include N-H stretching at 3350 cm⁻¹ (broad), C-F stretches at 1120–1250 cm⁻¹, and aromatic C-Cl bending at 750 cm⁻¹. The absence of a carbonyl stretch confirms the amine functionality.

Raman Spectroscopy : Strong bands at 1605 cm⁻¹ (aromatic C=C) and 680 cm⁻¹ (C-Cl) dominate the spectrum. The symmetric CF₃ stretching mode appears at 1370 cm⁻¹.

Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction of enantiopure (1R)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine reveals a monoclinic crystal system with space group P2₁. The unit cell parameters are a = 8.42 Å, b = 6.15 Å, c = 12.30 Å, and β = 98.5°. The amine group participates in intermolecular N-H···F hydrogen bonds (2.85 Å), forming a helical chain along the b-axis.

The phenyl and trifluoromethyl groups adopt a nearly orthogonal arrangement (85° dihedral angle), minimizing steric clashes. van der Waals interactions between adjacent CF₃ groups (3.2 Å) and Cl···F contacts (3.1 Å) stabilize the lattice. The packing efficiency is calculated at 72.4%, typical for halogenated aromatic compounds.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell volume | 634.7 ų |

| Density | 1.58 g/cm³ |

| Hydrogen bonds | N-H···F (2.85 Å) |

Properties

Molecular Formula |

C8H6ClF4N |

|---|---|

Molecular Weight |

227.58 g/mol |

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C8H6ClF4N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 |

InChI Key |

RLCKYRNKLNGOCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)N)F)Cl |

Origin of Product |

United States |

Preparation Methods

Example Data from Patent JP2008162990A

| Entry | Sulfonate Ester Used | Reaction Time (h) | Temperature (°C) | Yield of 2,2,2-Trifluoroethylamine (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,2,2-Trifluoroethyl methanesulfonate | 5 | 150 | 79 | Minimal by-products |

| 2 | 2,2,2-Trifluoroethyl p-toluenesulfonate | 5 (3 + 2) | 150 | 85 | Two-step heating with ammonia addition |

This method can be adapted to prepare substituted trifluoroethylamines by using appropriately substituted phenyl sulfonate esters, such as those bearing chloro and fluoro substituents on the aromatic ring, enabling the synthesis of this compound.

Reduction of Trifluoroacetyl or Trifluoroacetamide Precursors

Another approach involves the reduction of trifluoroacetyl or trifluoroacetamide derivatives to the corresponding trifluoroethylamines:

- Starting materials: Trifluoroacetamide or trifluoroacetonitrile derivatives bearing the substituted phenyl group.

- Reducing agents: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of trifluoroacetamides to trifluoroethylamines.

- Catalytic hydrogenation: Platinum oxide catalysts can be employed for the hydrogenation of trifluoroacetonitrile to trifluoroethylamine derivatives.

This method is advantageous for substrates sensitive to nucleophilic substitution conditions and allows for the preparation of enantiomerically pure amines when chiral precursors are used.

Diazonium Salt Route and Trifluorodiazoethane Chemistry

Advanced synthetic methods involve the use of diazonium salts derived from substituted anilines and their reaction with trifluorodiazoethane (CF3CHN2):

- Procedure: The substituted aniline (e.g., 4-chloro-3-fluoroaniline) is converted to the corresponding diazonium salt under acidic conditions at low temperature.

- Reaction with trifluorodiazoethane: The diazonium salt reacts with trifluorodiazoethane to form trifluoromethylated intermediates, which can be further transformed into trifluoroethylamine derivatives.

- Purification: The products are purified by silica gel chromatography.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonate ester + ammonia | 2,2,2-Trifluoroethyl sulfonate esters | Aqueous ammonia, DMSO, 150 °C, autoclave | 79–85 | High yield, simple, scalable | Requires high temperature/pressure |

| Reduction of trifluoroacetamide | Trifluoroacetamide derivatives | LiAlH4 or PtO2 catalyst, hydrogenation | Moderate | Suitable for sensitive substrates | Handling of strong reductants |

| Diazonium salt + trifluorodiazoethane | Substituted anilines, trifluorodiazoethane | Acidic diazotization, low temperature | Variable | High regioselectivity | Multi-step, requires diazo reagents |

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions may yield amine derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

Major products formed from these reactions include various halogenated derivatives, amine derivatives, and oxides.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates.

Case Study: Anticancer Agents

Recent studies have explored the use of fluorinated amines in the development of anticancer agents. For instance, compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer proliferation. The incorporation of the 4-chloro-3-fluorophenyl moiety has been shown to enhance the selectivity and potency against certain cancer cell lines .

Agrochemicals

Fluorinated compounds are increasingly utilized in agrochemical formulations due to their effectiveness as pesticides and herbicides. The stability imparted by the trifluoromethyl group contributes to the persistence and efficacy of these compounds in agricultural applications.

Case Study: Herbicide Development

Research has demonstrated that derivatives of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine exhibit herbicidal properties against various weed species. The chlorofluorophenyl group enhances the interaction with plant enzymes, leading to effective weed control .

Materials Science

In materials science, this compound serves as a building block for the synthesis of advanced materials, including polymers and coatings. The incorporation of fluorinated groups can significantly alter the physical properties of materials, such as hydrophobicity and thermal stability.

Data Table: Properties of Fluorinated Polymers

| Property | Non-Fluorinated Polymer | Fluorinated Polymer |

|---|---|---|

| Water Absorption | High | Low |

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Surface Energy | High | Low |

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions or coupling reactions with fluorinated precursors. This versatility makes it suitable for large-scale industrial applications.

Synthesis Overview

- Starting Materials: Fluorinated phenols and trifluoroethylamine.

- Reaction Conditions: Typically conducted under basic conditions to facilitate nucleophilic attack.

- Yield: High yields are reported under optimized conditions.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Key Observations :

- Halogen Type and Position : Bromine (Br) increases molecular weight and hydrophobicity compared to chlorine (Cl) or fluorine (F). Para-substitution is common, but meta-substitution (e.g., 3-Br) modifies steric and electronic profiles .

Stereochemical Variations

Enantiomeric forms significantly influence pharmacological activity. For example:

- (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride (CAS 878408-46-9) demonstrates the importance of chirality in receptor selectivity .

Biological Activity

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine is a synthetic organic compound with the molecular formula and a molar mass of 227.59 g/mol. The compound features a trifluoroethylamine moiety and a chlorinated phenyl ring, which contribute to its unique chemical properties and potential biological activities. This article delves into its biological activity, including interaction studies, structure-activity relationships, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound's structure consists of a trifluoroethylamine group attached to a chlorinated phenyl ring. The presence of multiple fluorine atoms significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 227.59 g/mol |

| CAS Number | 1213070-78-0 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Interaction Studies

Preliminary studies indicate that this compound exhibits significant binding affinity with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

- Binding Affinity : Interaction studies have shown varied affinities depending on the substituents on the phenyl ring. The presence of chlorine and fluorine atoms can facilitate electrophilic aromatic substitution reactions on the phenyl ring, which may enhance or inhibit biological activity.

Structure-Activity Relationship (SAR)

The compound's unique arrangement of halogens and functional groups allows for selective modifications that can influence its reactivity and biological interactions. Compounds with similar structures often exhibit different biological profiles based on their substituents.

Notable Similar Compounds :

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Unique Features |

|---|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanamine | 227.59 | Different positioning of chlorine and fluorine | |

| (1R)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanamine | 227.59 | Stereoisomer with potential different biological activity | |

| (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethylamine | 209.6 | Lacks one fluorine atom compared to the target compound |

Case Studies

Research has indicated that compounds similar to this compound have shown promise in various therapeutic areas:

- Antidepressant Activity : Some derivatives have been investigated for their potential antidepressant effects due to their ability to modulate neurotransmitter systems.

- Anticancer Properties : Certain structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the trifluoroethylamine moiety may be beneficial in developing anticancer agents.

- Antimicrobial Activity : Studies have reported that similar compounds possess antimicrobial properties, making them candidates for further exploration in the development of new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.